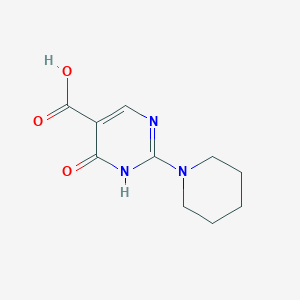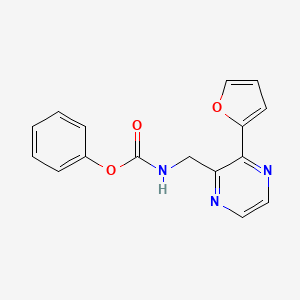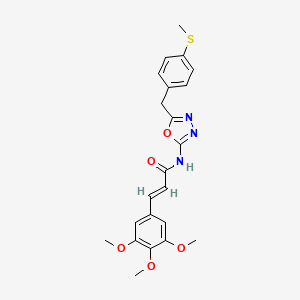
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 4-position, a piperidinyl group at the 2-position, and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the piperidinyl moiety.
Hydroxylation and Carboxylation: The hydroxy and carboxylic acid groups can be introduced through selective oxidation and carboxylation reactions, respectively.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a tool compound in the study of cellular pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, while the piperidinyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid: Contains a morpholine ring instead of a piperidine ring, leading to variations in pharmacokinetics and pharmacodynamics.
4-Hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Features a pyrrolidine ring, which affects its binding affinity and specificity for molecular targets.
Uniqueness: 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both hydroxy and piperidinyl groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a versatile pharmacophore make it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-7(9(15)16)6-11-10(12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H,15,16)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGPKRDUSTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2746585.png)

![tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate](/img/structure/B2746587.png)


![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2746592.png)
![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)
![2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2746595.png)



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2746602.png)

![8-methoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2746606.png)
